molecular formula C23H14ClN5O9 B2668029 (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide CAS No. 522657-59-6

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide

Cat. No. B2668029
CAS RN: 522657-59-6
M. Wt: 539.84
InChI Key: KOEQAXUETAEFGR-UHFFFAOYSA-N
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Description

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide is a useful research compound. Its molecular formula is C23H14ClN5O9 and its molecular weight is 539.84. The purity is usually 95%.
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Scientific Research Applications

Photoluminescence Properties

  • A study by Kotaka, Konishi, and Mizuno (2010) explored the synthesis and photoluminescence properties of π-extended fluorene derivatives, which are similar in structure to the compound . These compounds showed high fluorescence quantum yields and unique on-off behavior of emission by solvents (Kotaka, Konishi, & Mizuno, 2010).

Synthesis of Entacapone

  • Harisha et al. (2015) reported a new synthesis method for entacapone, a catechol-O-methyltransferase inhibitor, using a precursor that shares a similar structural framework to the compound of interest. This method demonstrates the potential of such compounds in pharmaceutical synthesis (Harisha et al., 2015).

Corrosion Inhibition Studies

  • A study by Mishra et al. (2018) investigated the corrosion inhibition effects of N-Phenyl-benzamide derivatives, which are structurally similar to the target compound. These compounds showed significant efficiency in protecting mild steel against acidic corrosion, highlighting potential industrial applications (Mishra et al., 2018).

Electrochemical Properties

  • Liou and Lin (2009) synthesized a new triphenylamine-containing aromatic diamine similar to the compound . They studied its electrochemical properties, indicating potential use in electronic applications (Liou & Lin, 2009).

properties

IUPAC Name

(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN5O9/c1-37-21-6-2-13(9-22(21)38-20-7-4-16(27(31)32)11-19(20)29(35)36)8-14(12-25)23(30)26-17-5-3-15(24)10-18(17)28(33)34/h2-11H,1H3,(H,26,30)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEQAXUETAEFGR-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN5O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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